N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Heterocyclic Schiff Bases as Corrosion Inhibitors : Heterocyclic compounds, including quinoline derivatives, have been studied for their potential as corrosion inhibitors for metals. For instance, Schiff bases derived from quinoline have shown effectiveness in protecting carbon steel against corrosion in acidic environments. These compounds adhere to metal surfaces, forming a protective layer that impedes corrosion processes (Imene Benmahammed et al., 2020).
Biological Activity
Azoimine Quinoline Derivatives : Quinoline derivatives, including azoimine quinolines, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities. These compounds exhibit promising biological activities at very low concentrations, suggesting their potential in pharmaceutical applications (Khaoula Douadi et al., 2020).
Antitubercular Activity
Synthesis and Antitubercular Evaluation of Dihydro-6H-Quinolin-5-ones : The synthesis of novel dihydro-6H-quinolin-5-ones and their evaluation against Mycobacterium tuberculosis have been explored. Some synthesized compounds exhibited significant antitubercular activity, highlighting the potential of quinoline derivatives in developing new antitubercular agents (S. Kantevari et al., 2011).
Chemical Synthesis and Catalysis
Pd-Catalyzed Arylation of Cyclopropanes : The Pd-catalyzed direct arylation of C(sp^3)-H bonds in cyclopropanes to produce cyclopropanecarboxamides has been investigated. This method allows for the assembly of compounds with potential pharmaceutical applications, demonstrating the versatility of cyclopropane and quinoline derivatives in synthetic chemistry (Ramarao Parella et al., 2013).
Polymorphism and Drug Development
Polymorphic Modifications of Quinoline Derivatives : The study of polymorphic forms of certain quinoline carboxamides, which possess strong diuretic properties, has implications for drug development and formulation. Understanding polymorphism is crucial for optimizing the bioavailability and stability of pharmaceutical compounds (S. Shishkina et al., 2018).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-2-3-7-18(14)24-21(27)20(26)23-17-11-10-15-6-4-12-25(19(15)13-17)22(28)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVUGDZZHSLWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.